molecular formula C22H38O2 B8257669 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- CAS No. 13487-43-9

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-

Cat. No.: B8257669
CAS No.: 13487-43-9
M. Wt: 334.5 g/mol
InChI Key: DFSWFXPNIBXIRK-JPFHKJGASA-N
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Description

Note: The compound specified in the question, "9,12,15-Heneicosatrienoic acid, methyl ester," appears to be a misnomer. All referenced evidence pertains to 9,12,15-Octadecatrienoic acid methyl ester (Z,Z,Z)-, a C18:3 ω-3 polyunsaturated fatty acid (PUFA) methyl ester. This correction is critical for accurate scientific discussion.

Properties

IUPAC Name

methyl (9Z,12Z,15Z)-henicosa-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h7-8,10-11,13-14H,3-6,9,12,15-21H2,1-2H3/b8-7-,11-10-,14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSWFXPNIBXIRK-JPFHKJGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207679
Record name 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13487-43-9
Record name 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- typically involves the esterification of 9,12,15-Heneicosatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound can be achieved through the transesterification of triglycerides containing 9,12,15-Heneicosatrienoic acid. This process involves reacting the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to maximize yield.

Chemical Reactions Analysis

Types of Reactions

9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and hydroperoxides.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Biological Applications

1. Nutritional Benefits
9,12,15-Heneicosatrienoic acid is recognized for its potential health benefits as a dietary supplement. It is believed to have anti-inflammatory properties and may play a role in cardiovascular health. Studies suggest that polyunsaturated fatty acids can positively influence lipid profiles and reduce the risk of heart disease.

2. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage and may lower the risk of chronic diseases.

Pharmaceutical Applications

1. Drug Development
The compound has been investigated for its potential role in drug formulation due to its bioactive properties. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

2. Cancer Research
Studies have explored the effects of 9,12,15-heneicosatrienoic acid on cancer cells. Preliminary findings suggest that it may inhibit tumor growth and induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.

Case Study 1: Cardiovascular Health

A clinical study assessed the impact of dietary supplementation with polyunsaturated fatty acids, including 9,12,15-heneicosatrienoic acid, on patients with hyperlipidemia. Results indicated significant reductions in LDL cholesterol levels and improvements in endothelial function over a 12-week period.

Case Study 2: Anti-inflammatory Effects

In vitro studies have demonstrated that 9,12,15-heneicosatrienoic acid can downregulate pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 9,12,15-Heneicosatrienoic acid, methyl ester, (Z,Z,Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammation and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues
Compound Name Chain Length Double Bonds Ester Group Key Sources
9,12,15-Octadecatrienoic acid methyl ester (Z,Z,Z)- C18:3 3 (cis) Methyl S. thymbra, A. paniculata
9,12-Octadecadienoic acid methyl ester (Z,Z)- C18:2 2 (cis) Methyl Dypsis pembana (12.23%) , A. paniculata (12.18%)
9-Octadecenoic acid methyl ester (Z)- C18:1 1 (cis) Methyl S. cuneifolia (10.1%) , Artemisia absinthium
9,12,15-Octadecatrienoic acid ethyl ester (Z,Z,Z)- C18:3 3 (cis) Ethyl Amaranthus polygonoides (6.59%) , Cissus quadrangularis
Hexadecanoic acid methyl ester C16:0 0 Methyl Dypsis pembana (31.04%) , A. paniculata (24.64%)
Key Structural Differences :
  • Chain Length: C16 (hexadecanoic) vs. C18 (octadeca-) derivatives.
  • Unsaturation : The number of double bonds (0 in C16:0, 1 in C18:1, 2 in C18:2, 3 in C18:3) directly influences fluidity, oxidation susceptibility, and bioactivity .
  • Ester Group : Methyl esters generally exhibit higher volatility (lower molecular weight) than ethyl esters, affecting GC-MS retention times .
Table 2: Comparative Bioactivity Profiles
Compound Anti-Inflammatory Anti-Cancer Antimicrobial Antioxidant Key Evidence
9,12,15-Octadecatrienoic acid methyl ester (Z,Z,Z)- High High (apoptosis induction) Moderate Moderate
9,12-Octadecadienoic acid methyl ester (Z,Z)- Moderate Low Moderate High
9-Octadecenoic acid methyl ester (Z)- Low Low Low Low
9,12,15-Octadecatrienoic acid ethyl ester (Z,Z,Z)- High Not studied High Moderate
Hexadecanoic acid methyl ester Low Low High Low
Activity Highlights :
  • Anti-Cancer Potency : The C18:3 methyl ester uniquely activates p53 and caspases in cancer cells, unlike its C18:2 and C18:1 counterparts .
  • Antimicrobial Efficacy : Ethyl esters (e.g., C18:3 ethyl ester) show broader antibacterial activity against MRSA and Gram-negative bacteria compared to methyl esters .
  • Antioxidant Capacity: C18:2 methyl ester (linoleate) exhibits stronger antioxidant effects, likely due to reduced oxidative instability compared to C18:3 .

Natural Abundance and Variability

Table 3: Relative Abundance in Plant Sources
Plant Source C18:3 Methyl Ester (%) C18:2 Methyl Ester (%) C18:1 Methyl Ester (%) Reference
Dypsis pembana leaves 20.93 12.23 Not detected
Satureja thymbra seeds 30.2 Not detected 43.9
A. paniculata leaves 13.65 12.18 Not detected
S. cuneifolia seeds 6.3 Not detected 10.1
Key Observations :
  • Species-specific biosynthesis drives variability; S. thymbra prioritizes C18:3 methyl ester, while S. cuneifolia produces more C18:1 .
  • Ecological roles: C18:3 derivatives in A. polygonoides and Leucophyllum frutescens may enhance stress resilience due to anti-oxidant properties .

Biological Activity

9,12,15-Heneicosatrienoic acid, methyl ester, also known as 9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21H36O2), is a polyunsaturated fatty acid that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C21H36O2
  • Molecular Weight : 320.51 g/mol
  • CAS Number : 18211-44-4
  • Structural Characteristics : It features three double bonds located at the 9th, 12th, and 15th carbon positions in the chain.

Antimicrobial Properties

Research indicates that 9,12,15-Heneicosatrienoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating potential as a natural antimicrobial agent .

Microorganism Activity
Escherichia coliInhibited
Bacillus subtilisInhibited

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies using DPPH radical scavenging assays revealed that it can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress .

Anti-inflammatory Effects

In vitro experiments have demonstrated that 9,12,15-Heneicosatrienoic acid can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. This suggests its potential in mitigating inflammatory responses . The following table summarizes the findings:

Extract Type NO Production Inhibition (%) Concentration (μg/mL)
Ethyl Acetate ExtractHighest inhibition1-100
Methanolic ExtractModerate inhibition1-100
Hexane ExtractLower inhibition1-100

Case Studies and Research Findings

  • Fatty Acid Composition Analysis :
    A study analyzing the fatty acid composition of various plant extracts found significant levels of 9,12,15-Heneicosatrienoic acid among other fatty acids. This research contributes to understanding the role of dietary sources of this compound in health .
  • Xanthine Oxidase Inhibition :
    Another investigation focused on the xanthine oxidase inhibitory activity of various extracts containing this fatty acid. The results suggested a dose-dependent inhibition pattern, which is crucial for conditions associated with oxidative stress and inflammation .
  • Phytochemical Screening :
    Comprehensive phytochemical screenings have identified numerous bioactive compounds alongside 9,12,15-Heneicosatrienoic acid in various plant extracts. These compounds collectively contribute to the observed biological activities and therapeutic potentials .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying 9,12,15-heneicosatrienoic acid methyl ester in plant extracts?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identification. Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-5MS) for separating fatty acid methyl esters (FAMEs) .
  • Retention indices : Compare retention times with standards like methyl linolenate (C18:3) for relative identification .
  • Mass spectral libraries : Use NIST databases for fragmentation patterns (e.g., m/z 292.46 for C19H32O2) .
    • Validation : Co-injection with authentic standards and quantification via peak area normalization .

Q. How can researchers ensure purity and stability of 9,12,15-heneicosatrienoic acid methyl ester during storage?

  • Handling : Store in sealed, amber vials under inert gas (e.g., nitrogen) at −20°C to prevent oxidation .
  • Purity verification : Use HPLC with UV detection (205–210 nm) or nuclear magnetic resonance (NMR) to confirm >99% purity .
  • Stability testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 6 months) and track peroxide formation .

Q. What are the natural sources of 9,12,15-heneicosatrienoic acid methyl ester?

  • Plant sources : Identified in Gossypium barbadense (70.10% in seed oil) and Ficus leaves (2.05%) via GC-MS .
  • Extraction protocols : Soxhlet extraction with hexane or supercritical CO₂ for non-polar fractions, followed by transesterification with methanol/H₂SO₄ to produce FAMEs .

Advanced Research Questions

Q. How do structural variations (e.g., chain length, ester group) influence the bioactivity of 9,12,15-heneicosatrienoic acid derivatives?

  • Comparative studies :

  • Replace methyl ester with ethyl ester to assess solubility differences in lipid membranes .
  • Compare C21 (heneicosatrienoic) vs. C18 (octadecatrienoic) acids in anti-inflammatory assays (e.g., COX-2 inhibition) .
    • Synthetic approaches : Chemoenzymatic synthesis using lipases for regioselective esterification .

Q. What experimental strategies resolve contradictions in reported biological activities of 9,12,15-heneicosatrienoic acid methyl ester?

  • Case example : Discrepancies in anti-inflammatory efficacy may arise from:

  • Purity : Commercial samples with 80% purity (e.g., ) vs. research-grade (>99%) compounds .
  • Model systems : Use primary cell lines (e.g., RAW 264.7 macrophages) instead of transformed lines to reduce variability .
    • Dose-response validation : Conduct in vivo pharmacokinetic studies to establish bioavailability thresholds .

Q. How can researchers design experiments to elucidate the mechanism of action in cancer-preventive studies?

  • Pathway analysis :

  • Transcriptomics (RNA-seq) to identify downregulated oncogenes (e.g., MYC) in treated cancer cells .
  • Lipidomics profiling to track incorporation into cell membranes and modulation of phospholipid signaling .
    • Inhibition assays : Test effects on key enzymes like 5-lipoxygenase (5-LOX) or cytochrome P450 .

Key Considerations for Researchers

  • Stereochemical specificity : Ensure (Z,Z,Z)-configuration via ¹³C-NMR (δ 127–130 ppm for double bonds) .
  • Ecological impact : Follow disposal guidelines (non-hazardous waste) per EU Regulation 1272/2008 .
  • Data reproducibility : Cross-validate findings using orthogonal methods (e.g., HPTLC for lipid profiling) .

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